
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate, also known as MCPOB, is an organic compound that has been studied extensively in the scientific community due to its potential applications in research and development. It is a synthetic compound that is composed of two chlorinated phenyl rings and a four-carbon backbone. The compound has been studied for its potential applications in a wide range of fields, including medicinal chemistry, organic synthesis, and materials science.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has been studied extensively for its potential applications in the scientific community. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential applications in medicinal chemistry and organic synthesis. In particular, Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has been studied for its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Wirkmechanismus
The mechanism of action of Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is not fully understood. However, it is believed that the compound binds to the active site of the enzyme, which in turn inhibits its activity. This binding is believed to be mediated by hydrogen bonding and van der Waals interactions. In addition, it is believed that Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is able to form covalent bonds with the enzyme, which further inhibits its activity.
Biochemical and Physiological Effects
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has been studied for its potential effects on the biochemical and physiological processes of organisms. Studies have shown that the compound is able to inhibit the activity of certain enzymes, including COX-2 and 5-LOX. In addition, studies have also shown that Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is able to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a low environmental impact. However, there are some limitations associated with the use of Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate in laboratory experiments. For example, it has a low solubility in water, which can limit its use in certain types of experiments. In addition, it has a low boiling point, which can limit its use in certain types of experiments.
Zukünftige Richtungen
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has a wide range of potential applications in the scientific community. In the future, it is likely that the compound will be studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. In addition, it is likely that the compound will be studied for its potential to inhibit the activity of certain enzymes, including COX-2 and 5-LOX. Finally, it is likely that the compound will be studied for its potential to inhibit the production of pro-inflammatory cytokines, such as TNF-α.
Synthesemethoden
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate can be synthesized through a variety of methods. One of the most common methods is the Buchwald-Hartwig cross-coupling reaction. This method involves the reaction of a halogenated aryl halide with a palladium catalyst and an amine nucleophile. The reaction of the halogenated aryl halide with the amine nucleophile results in the formation of a carbon-nitrogen bond, which is then followed by the formation of the desired Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate product. Other methods of synthesis include the use of Suzuki-Miyaura and Heck reactions.
Eigenschaften
IUPAC Name |
methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-22-17(21)15(12-3-2-4-14(19)9-12)10-16(20)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDYMDVBOAHPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2996526.png)
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2996529.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2996530.png)
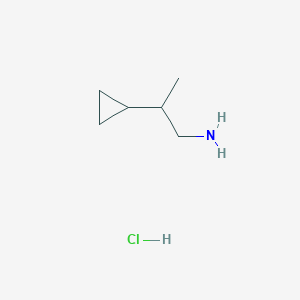
![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)
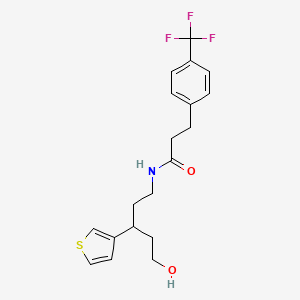

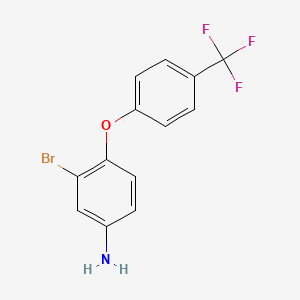
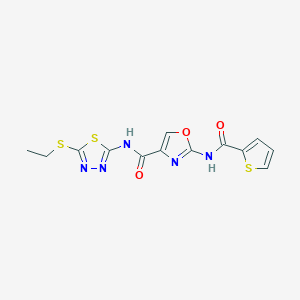
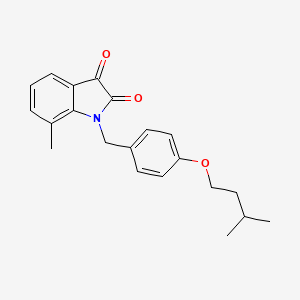

![6-Tert-butyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2996546.png)
![1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2996547.png)
![2-(8-(3-hydroxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2996549.png)